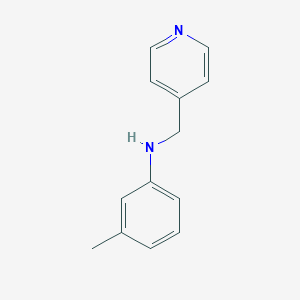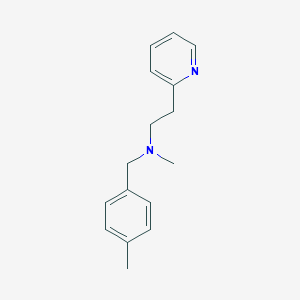
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a small molecule that belongs to the class of piperazine derivatives and has been shown to have a variety of biological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to affect various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex, which may contribute to its antidepressant effects. N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been shown to increase the levels of norepinephrine in the hippocampus, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a useful tool for studying the central nervous system. However, one limitation is that it has a short half-life, which may make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its effects on various neurotransmitter systems.
Synthesemethoden
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperazine to form 2-chlorobenzoyl-4-methylpiperazine. This intermediate is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C14H20ClN3O |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19) |
InChI-Schlüssel |
VRCWKXMSEDATBW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)






![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
